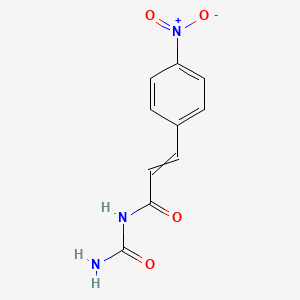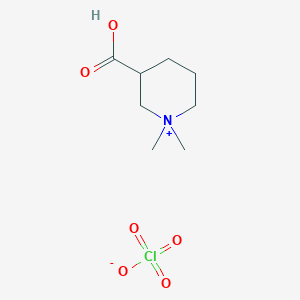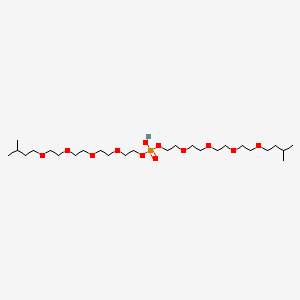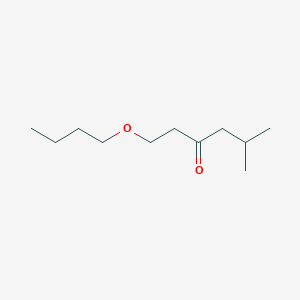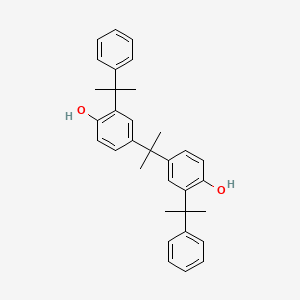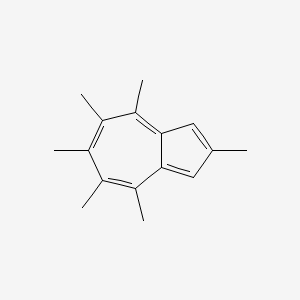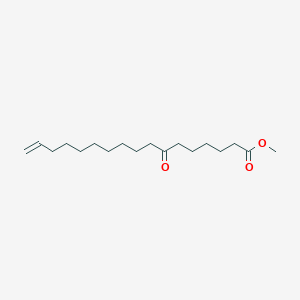
16-Heptadecenoic acid, 7-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Heptadecenoic acid, 7-oxo-, methyl ester: is a chemical compound with the molecular formula C17H30O3 and a molecular weight of 282.427 It is a methyl ester derivative of 16-Heptadecenoic acid, which is a type of fatty acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Heptadecenoic acid, 7-oxo-, methyl ester typically involves the esterification of 16-Heptadecenoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 16-Heptadecenoic acid, 7-oxo-, methyl ester can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry: 16-Heptadecenoic acid, 7-oxo-, methyl ester is used as a reagent in organic synthesis and as a reference compound in analytical chemistry .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and metabolic pathways .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, it is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of 16-Heptadecenoic acid, 7-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and affect cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Heptadecanoic acid, methyl ester: A saturated fatty acid methyl ester with similar structural features but lacking the oxo group.
16-Heptadecenoic acid: The parent fatty acid without the methyl ester group.
Uniqueness: 16-Heptadecenoic acid, 7-oxo-, methyl ester is unique due to the presence of both the oxo group and the methyl ester group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
62735-46-0 |
|---|---|
Fórmula molecular |
C18H32O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
methyl 7-oxoheptadec-16-enoate |
InChI |
InChI=1S/C18H32O3/c1-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21-2/h3H,1,4-16H2,2H3 |
Clave InChI |
LXINDPXOHHQURP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCC(=O)CCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


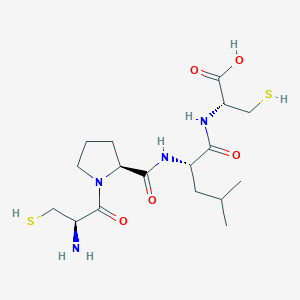
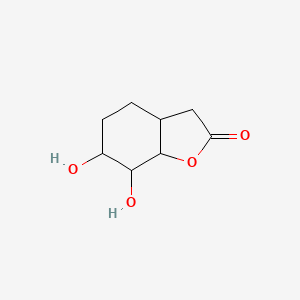
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
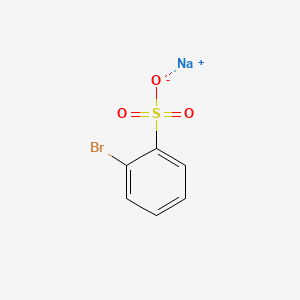
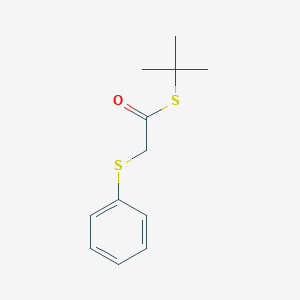
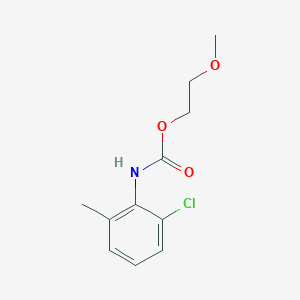
![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
